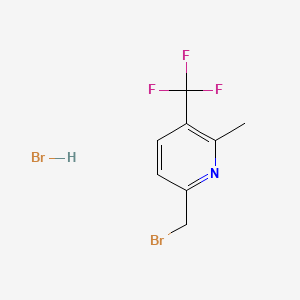
4-Bromo-2,6-difluoro-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes:
Fluorination: The substitution of hydrogen atoms with fluorine atoms using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a hydroxyl group under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Conversion to 4-bromo-2,6-difluoro-3-carboxybenzoic acid.
Reduction: Formation of 4-bromo-2,6-difluoro-3-hydroxybenzoic acid.
Scientific Research Applications
4-Bromo-2,6-difluoro-3-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes like cytochrome P450, affecting the metabolism of various organic compounds . The presence of bromine and fluorine atoms may enhance its binding affinity to specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,6-Difluoro-4-methoxybenzoic acid: Lacks the bromine atom, which may affect its ability to participate in certain chemical reactions.
4-Bromo-3-methoxybenzoic acid: Lacks the fluorine atoms, leading to variations in its physical and chemical properties.
Uniqueness
4-Bromo-2,6-difluoro-3-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H5BrF2O3 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-7-3(9)2-4(10)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) |
InChI Key |
OHILSYDGMOUCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


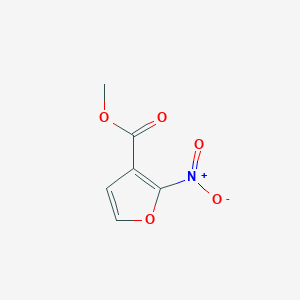
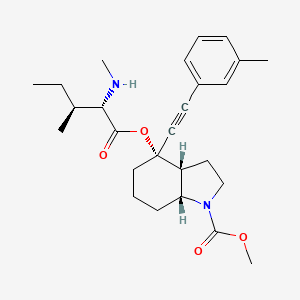

![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)


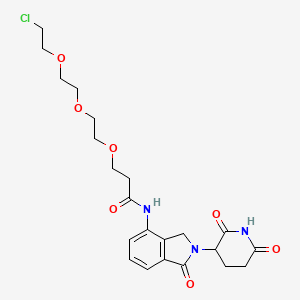
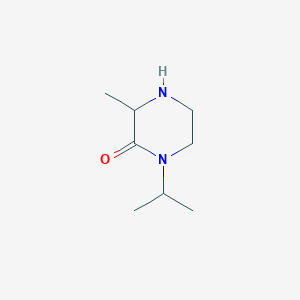
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
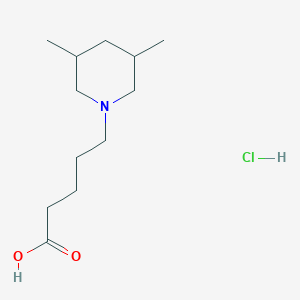
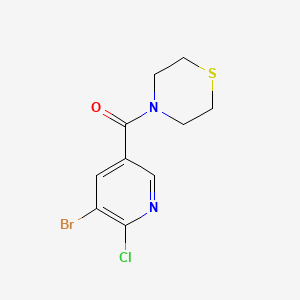
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)

